molecular formula C9H17NO4S B6268831 tert-butyl 1,1-dioxo-1lambda6-thiomorpholine-2-carboxylate CAS No. 1909319-54-5

tert-butyl 1,1-dioxo-1lambda6-thiomorpholine-2-carboxylate

Cat. No.: B6268831
CAS No.: 1909319-54-5
M. Wt: 235.3
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Description

tert-butyl 1,1-dioxo-1lambda6-thiomorpholine-2-carboxylate: is an organic compound with a molecular formula of C9H17NO4S It is a derivative of thiomorpholine, a sulfur-containing heterocycle, and is characterized by the presence of a tert-butyl ester and a dioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1,1-dioxo-1lambda6-thiomorpholine-2-carboxylate typically involves the reaction of thiomorpholine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl 1,1-dioxo-1lambda6-thiomorpholine-2-carboxylate can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of the dioxo group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Amines, alcohols, dichloromethane as solvent.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiomorpholine derivatives.

    Substitution: Amino or alkoxy derivatives of thiomorpholine.

Scientific Research Applications

Chemistry: tert-butyl 1,1-dioxo-1lambda6-thiomorpholine-2-carboxylate is used as a building block in organic synthesis

Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.

Medicine: The compound has potential applications in drug development, particularly as a scaffold for designing enzyme inhibitors and receptor modulators. Its stability and reactivity make it a suitable candidate for medicinal chemistry research.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role as an intermediate in the synthesis of polymers and resins highlights its importance in material science.

Mechanism of Action

The mechanism of action of tert-butyl 1,1-dioxo-1lambda6-thiomorpholine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The dioxo group can form hydrogen bonds with active site residues, while the thiomorpholine ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

  • tert-butyl 1,1-dioxo-1lambda6-thiomorpholine-4-carboxylate
  • tert-butyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate
  • tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazolidine-2-carboxylate

Comparison: tert-butyl 1,1-dioxo-1lambda6-thiomorpholine-2-carboxylate is unique due to its specific substitution pattern on the thiomorpholine ring. This substitution influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a distinct compound for various applications.

Properties

CAS No.

1909319-54-5

Molecular Formula

C9H17NO4S

Molecular Weight

235.3

Purity

95

Origin of Product

United States

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